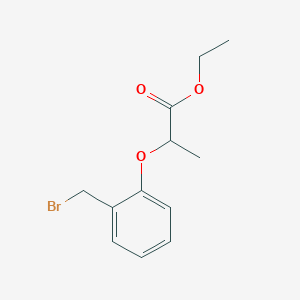

Ethyl 2-(2-bromomethylphenoxy)propionate

Description

Ethyl 2-(2-bromomethylphenoxy)propionate is a brominated aromatic propionate ester characterized by a phenoxy group substituted with a bromomethyl moiety at the ortho position and an ethyl propionate side chain. For instance, Ethyl 2-(4-bromomethylphenyl)propionate (a para-substituted analog) is a key intermediate in synthesizing Loxoprofen, a nonsteroidal anti-inflammatory drug (NSAID) . The bromomethyl group in such compounds facilitates nucleophilic substitution reactions, making them valuable in medicinal chemistry.

Properties

CAS No. |

74225-90-4 |

|---|---|

Molecular Formula |

C12H15BrO3 |

Molecular Weight |

287.15 g/mol |

IUPAC Name |

ethyl 2-[2-(bromomethyl)phenoxy]propanoate |

InChI |

InChI=1S/C12H15BrO3/c1-3-15-12(14)9(2)16-11-7-5-4-6-10(11)8-13/h4-7,9H,3,8H2,1-2H3 |

InChI Key |

VJOIXAALPHWLCK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=CC=C1CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

a. Ethyl 2-(4-Bromomethylphenyl)propionate

- Structure: Features a bromomethyl group at the para position of the phenyl ring instead of the ortho-phenoxy group.

- Applications : Intermediate in Loxoprofen synthesis .

- Synthesis : Prepared via Friedel-Crafts alkylation followed by bromination (70% yield) .

b. Fenoxaprop-ethyl (Ethyl 2-[4-[(6-chlorobenzoxazol-2-yl)oxy]phenoxy]propionate)

- Structure: Contains a benzoxazol substituent on the phenoxy ring.

- Applications : Herbicide used to control grassy weeds .

- Comparison : The benzoxazol group enhances herbicidal activity, whereas the bromomethyl group in the target compound may prioritize pharmaceutical utility.

c. 2-Phenoxyethyl Propanoate

- Structure: Lacks the bromomethyl group, featuring only a phenoxy-ethyl propionate backbone.

- Properties : Lower molecular weight (208.26 g/mol) and higher volatility due to reduced halogen content .

- Reactivity : Less prone to substitution reactions compared to brominated analogs.

Halogenated Propionate Esters

a. Ethyl 2-Chloro-3-[4-(2-methyl-2-phenylpropyloxy)phenyl]propionate

- Structure : Chlorine substituent instead of bromine.

- Applications : Antihyperlipidemic drug (AL-294) with poor bioavailability in oil formulations but improved absorption in emulsions .

- Comparison : Bromine’s larger atomic size may enhance leaving-group ability in substitution reactions compared to chlorine.

b. Ethyl 2-(Methyldithio)propionate

- Structure : Replaces bromine with a methyldithio group (-S-S-CH3).

- Applications : Flavoring agent in baked goods and seasonings .

- Key Difference : The dithio group introduces sulfur-based reactivity, diverging from bromine’s role in electrophilic substitutions.

Physicochemical and Functional Properties

| Property | Ethyl 2-(2-Bromomethylphenoxy)propionate (Inferred) | Ethyl 2-(4-Bromomethylphenyl)propionate | Fenoxaprop-ethyl |

|---|---|---|---|

| Molecular Weight | ~287.1 g/mol (estimated) | 255.1 g/mol | 399.8 g/mol |

| Polarity | Moderate (due to phenoxy oxygen) | Low (phenyl backbone) | High (benzoxazol) |

| Stability | Sensitive to hydrolysis (ester + Br) | Stable in dry conditions | Stable in formulations |

| Applications | Pharmaceutical intermediate | NSAID synthesis | Herbicide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.